molecular formula C9H8F2N2O B12845514 5-(2,2-Difluoroethoxy)-1H-benzimidazole

5-(2,2-Difluoroethoxy)-1H-benzimidazole

Cat. No.: B12845514
M. Wt: 198.17 g/mol
InChI Key: SGDZBMVUCHWCMF-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-hydroxy-1H-benzimidazole with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2-Difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzimidazole
  • 2,2-Difluoroethoxybenzene
  • 5-Hydroxy-1H-benzimidazole

Comparison: Compared to these similar compounds, 5-(2,2-Difluoroethoxy)-1H-benzimidazole is unique due to the presence of the difluoroethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H8F2N2O/c10-9(11)4-14-6-1-2-7-8(3-6)13-5-12-7/h1-3,5,9H,4H2,(H,12,13)

InChI Key

SGDZBMVUCHWCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)F)NC=N2

Origin of Product

United States

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